molecular formula C22H20N4O2S B11112553 2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11112553
M. Wt: 404.5 g/mol
InChI Key: DBGGABYBCVHVIB-UHFFFAOYSA-N
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Description

2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of indole, thiazole, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole and thiazole rings are known to interact with various enzymes and receptors, potentially inhibiting or activating their functions . This can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide apart is the combination of indole, thiazole, and carboxamide groups in a single molecule. This unique structure allows it to interact with multiple biological targets and exhibit a wide range of activities .

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H20N4O2S/c1-14-20(21(28)25-18-8-9-19-17(12-18)10-11-23-19)29-22(24-14)26(15(2)27)13-16-6-4-3-5-7-16/h3-12,23H,13H2,1-2H3,(H,25,28)

InChI Key

DBGGABYBCVHVIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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